Cas no 60626-14-4 (Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-)

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-, is a fluorinated organic compound characterized by the presence of a trifluoromethylphenoxy group attached to the second carbon of butanoic acid. This structural feature enhances its reactivity and stability, making it valuable in synthetic chemistry, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the phenoxy moiety allows for versatile functionalization. Its well-defined molecular structure ensures consistent performance in coupling reactions and derivatizations. Suitable for controlled reactions, this compound is often utilized in research and industrial applications requiring precise fluorinated building blocks.
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- structure
60626-14-4 structure
Product name:Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-
CAS No:60626-14-4
MF:C11H11O3F3
Molecular Weight:248.198
MDL:MFCD03422235
CID:4460418
PubChem ID:19619670

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-
    • 2-[3-(TRIFLUOROMETHYL)PHENOXY]BUTANOIC ACID
    • DTXSID70599113
    • 60626-14-4
    • H21150
    • MFCD03422235
    • 2-[3-(trifluoromethyl)phenoxy]butanoic acid
    • AKOS000308709
    • HDTBFPIWBVTQGT-UHFFFAOYSA-N
    • STK502369
    • ALBB-000853
    • SCHEMBL8935975
    • MDL: MFCD03422235
    • インチ: InChI=1S/C11H11F3O3/c1-2-9(10(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16)
    • InChIKey: HDTBFPIWBVTQGT-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 248.06602869Da
  • 同位素质量: 248.06602869Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 3.3

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AX52506-1g
2-[3-(Trifluoromethyl)phenoxy]butanoic acid
60626-14-4 95%
1g
$439.00 2024-04-19
Matrix Scientific
028227-500mg
2-[3-(Trifluoromethyl)phenoxy]butanoic acid
60626-14-4
500mg
$95.00 2023-09-11
A2B Chem LLC
AX52506-500mg
2-[3-(Trifluoromethyl)phenoxy]butanoic acid
60626-14-4 95%
500mg
$412.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661457-1g
2-(3-(Trifluoromethyl)phenoxy)butanoic acid
60626-14-4 98%
1g
¥2246.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661457-5g
2-(3-(Trifluoromethyl)phenoxy)butanoic acid
60626-14-4 98%
5g
¥9828.00 2024-05-07
A2B Chem LLC
AX52506-5g
2-[3-(Trifluoromethyl)phenoxy]butanoic acid
60626-14-4 95%
5g
$787.00 2024-04-19

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- 関連文献

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-に関する追加情報

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- (CAS No. 60626-14-4): A Comprehensive Overview

Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-, identified by its Chemical Abstracts Service (CAS) number 60626-14-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a subject of considerable interest in the development of novel therapeutic agents and agrochemicals. The presence of both a butanoic acid moiety and a trifluoromethyl substituent on a phenoxy group imparts distinct chemical properties that influence its reactivity, solubility, and biological activity.

The trifluoromethyl group is particularly noteworthy due to its ability to enhance the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. This feature has been extensively explored in the development of various pharmaceuticals, where it serves to improve bioavailability and prolong the half-life of active ingredients. In contrast, the butanoic acid component contributes to the compound's overall polarity and hydrogen bonding capabilities, which can be leveraged in interactions with biological targets.

In recent years, there has been growing interest in the synthesis and application of derivatives of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, studies have demonstrated its utility in the preparation of novel ligands for G-protein coupled receptors (GPCRs), which are integral to numerous cellular signaling pathways. The combination of the trifluoromethyl group and the phenoxy moiety allows for fine-tuning of binding affinities and selectivity, making this compound a valuable tool in medicinal chemistry.

The pharmacological profile of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- has been the focus of several recent studies. One notable area of research involves its potential as an anti-inflammatory agent. Initial studies suggest that derivatives of this compound may interact with specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). The presence of the trifluoromethyl group is believed to enhance binding interactions with these enzymes, potentially leading to more effective inhibition. Furthermore, the carboxylic acid functionality can participate in hydrogen bonding interactions with biological targets, further modulating activity.

In addition to its pharmaceutical applications, Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- has shown promise in agrochemical research. The structural features of this compound make it a suitable candidate for developing novel pesticides and herbicides. The lipophilicity imparted by the trifluoromethyl group enhances its ability to penetrate plant cell membranes, while the polar butanoic acid moiety facilitates interactions with biological targets within the plant. This dual functionality has led to interest in exploring its efficacy against various plant pathogens and pests.

The synthesis of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- is another area where significant advancements have been made. Modern synthetic methodologies have enabled researchers to access this compound with high yield and purity. One particularly effective approach involves a multi-step reaction sequence that begins with the functionalization of a trifluoromethoxybenzene derivative. This intermediate is then coupled with butyric acid or its derivatives through various coupling reactions, such as esterification or amidation, depending on the desired final product.

The versatility of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- extends beyond its direct applications in drug and agrochemical development. It serves as a valuable building block for more complex molecules, allowing chemists to explore new chemical spaces and discover novel bioactivities. For example, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The ability to modify different parts of its structure while retaining key pharmacophoric elements makes it an indispensable tool in synthetic chemistry.

The future prospects for Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. As computational methods improve, virtual screening techniques are being employed to identify new derivatives with enhanced properties. Additionally, advances in biocatalysis offer new ways to functionalize this compound efficiently and sustainably. These developments hold the potential to accelerate the discovery and development of novel therapeutic agents derived from this versatile molecule.

In conclusion, Bu tanoic acid , 2-[3-( trifu r o m ethyl ) pheno xy ]- , CAS No . 60626-14-4 , represents a cruci al compo und i n pharma ceutical an d che mical researc h . Its unique structural features , inclu ding th e pres ence o f both th e carboxylic aci d an d th e trif luoro methyl gr ou p , endow it wi th disti nct che mic an d biologic al properties . Recen t stu dies have highlighted i ts pot ential i n anti -in fl ammatory dr ugs , kin ase i nhibitors , an d ag rochemical s . With conti nu ing researc h an d advanc em ents i n sy nthe si s , thi s compo und is poised to play a significant role i n future de velopments i n both pharma ceutical an d ag rochemical fi elds . p >

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